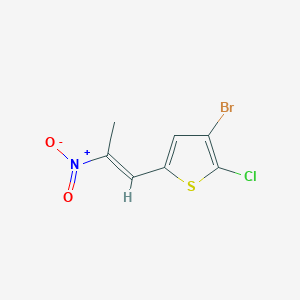
3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene" is a thiophene derivative, which is a class of heterocyclic compounds characterized by a 5-membered ring containing one sulfur atom and four carbon atoms. Thiophene derivatives are known for their diverse chemical reactivity and have been studied extensively for their potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of thiophene derivatives often involves halogenation and nitration reactions. For instance, the nitration of 2,5-dimethylthiophene with copper(II) nitrate can lead to the formation of nitro-substituted thiophenes . Similarly, the Suzuki coupling reaction has been employed to synthesize 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, which suggests that similar methodologies could be adapted for the synthesis of the compound . Additionally, the preparation of substituted 5-nitro thiophenes from β-chloroacroleins indicates that nitro and bromo substituents can be introduced into the thiophene ring through strategic selection of starting materials and reagents .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR) and Fourier transform infrared spectroscopy (FT-IR). For example, the structure of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene was confirmed using these methods . The presence of bromo and nitro substituents in the compound affects its electronic properties, as evidenced by the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including nucleophilic substitution. The reaction between 2-bromo-3-nitro-5-X-thiophenes and piperidine demonstrates the influence of substituents on the rate of nucleophilic substitution . Aromatic nucleophilic substitution with rearrangement has also been observed in reactions involving 3-bromo-2-nitrobenzo[b]thiophene and amines . These studies provide insights into the reactivity patterns of bromo- and nitro-substituted thiophenes, which are likely to be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The introduction of electron-withdrawing groups such as nitro and bromo can significantly alter the electronic density and reactivity of the thiophene ring. The positive Hammett σ-value obtained from the study of 2-bromo-3-nitro-5-X-thiophenes indicates that electron-withdrawing substituents facilitate nucleophilic substitution by decreasing electronic density at the reaction center . The vibrational spectra and DFT simulations of thiophene derivatives provide additional information on their physical properties, such as bond lengths and angles, which are crucial for understanding their chemical behavior .
Aplicaciones Científicas De Investigación
Synthesis and Applications
Thiophene derivatives, like 3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene, play a critical role in various scientific fields due to their unique structural properties. They are primarily recognized for their extensive applications in medicinal chemistry, encompassing a range of bioactivities such as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive properties. Remarkably, some thiophene derivatives have successfully transitioned into the market as pharmaceuticals, exemplified by drugs like Cefoxitin, Cephalothin, and Raltitrexed, among others. Besides their medicinal significance, these compounds are integral in the realm of organic materials, particularly due to their favorable electronic properties. This makes them valuable in the synthesis of organic compounds, where they serve as intermediates. The versatility of thiophenes extends to their usage in agrochemicals, flavors, and dyes. Given this wide array of applications, the synthesis of thiophene derivatives has garnered considerable attention, leading to the evolution and innovation of various synthetic methods. This progression in synthesis techniques promises to further expand the applications of thiophenes in natural product and drug synthesis, marking them as a pivotal compound in scientific research (Xuan, 2020).
Thiophene Analogues and Biological Activity
Further delving into the biological significance of thiophene derivatives, studies have shown that replacing an aromatic ring of a biologically active molecule with an isosteric or isoelectronic aromatic ring, like a thiophene, often retains the molecule's activity. This principle has been applied to thiophene analogues of known carcinogens, leading to the synthesis and evaluation of compounds such as 5-p-acetamidophenyl-2-thiophenamine hydrochloride and N-(5-phenylthiophen-2-yl)acetamide. These compounds were specifically evaluated for potential carcinogenicity, using assays like the Salmonella reverse-mutation assay and the cell-transformation assay. The results indicated potential carcinogenicity, although doubts were cast on their capability to induce tumors in vivo. This research underscores the significance of in vitro predictions of carcinogenicity for structurally novel compounds and the continuous effort to comprehend the real impact of these compounds on human health (Ashby et al., 1978).
Propiedades
IUPAC Name |
3-bromo-2-chloro-5-[(E)-2-nitroprop-1-enyl]thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2S/c1-4(10(11)12)2-5-3-6(8)7(9)13-5/h2-3H,1H3/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPPCELDZDHUQR-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(S1)Cl)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(S1)Cl)Br)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

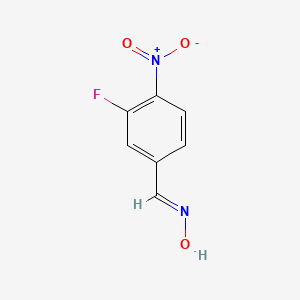
![Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2504560.png)
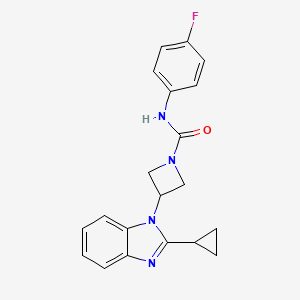
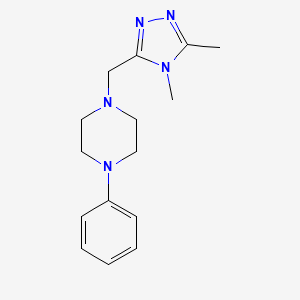
![N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2504564.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2504565.png)
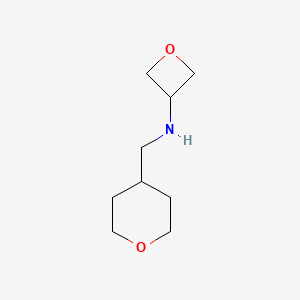
![3-(4-ethoxyphenyl)-8-fluoro-5-(3-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2504567.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2504568.png)
![Methyl 4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2504569.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2504573.png)

![4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine](/img/structure/B2504579.png)
